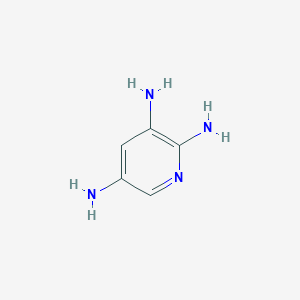
Pyridine-2,3,5-triamine
Descripción general
Descripción
Pyridine-2,3,5-triamine is a chemical compound with the molecular weight of 124.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of a novel pyridine-containing triamine monomer, 2,6-bis (4-aminophenyl)-4- (4-aminophenoxy)pyridine (BAAP), has been reported. This synthesis involved combining the nucleophilic aromatic substitution with a modified Chichibabin reaction and hydrazine hydrate reduction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 124.15 . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Polyimide Synthesis and Thermal Stability
Pyridine-2,3,5-triamine derivatives play a crucial role in synthesizing thermally stable polyimides. A novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), was synthesized and utilized to produce polyimides with excellent solubility and thermal stability. These polyimides show significant potential in high-temperature applications due to their decomposition temperature ranging from 399.1 to 461.1 °C and 481.1 to 566.9 °C for 5% and 10% weight loss temperatures respectively (Zhuo et al., 2014).
Metal Complex Formation
Pyridine-based triamines exhibit a strong affinity for forming stable metal complexes. 2,6-bis(pyrrolidin-2-yl)pyridine, a linear triamine, was synthesized and used to form highly stable Cu2+ complexes. These ligands showed comparable stability between meso and racemic forms, indicating potential applications in coordination chemistry and catalysis (Bernauer & Gretillat, 1989).
Safety and Hazards
Pyridine-2,3,5-triamine is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
pyridine-2,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-4(7)5(8)9-2-3/h1-2H,6-7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAKJBZFJUUHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562365 | |
| Record name | Pyridine-2,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320734-48-3 | |
| Record name | Pyridine-2,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


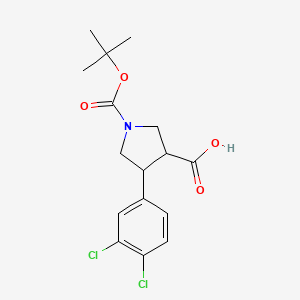

![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)
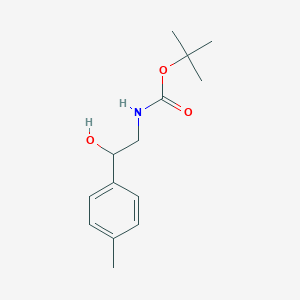
![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)
![3,5-Diphenylbenzo[c]isoxazole](/img/structure/B1627993.png)


![2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B1627997.png)

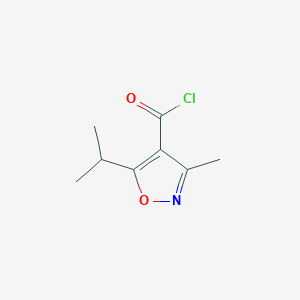
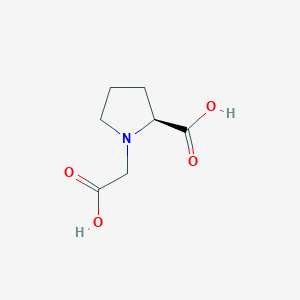

![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)